molecular formula C22H17ClN4O4 B2367901 N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105200-47-2

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2367901
CAS RN: 1105200-47-2
M. Wt: 436.85
InChI Key: ZDIFTJYCWVKYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

  • Synthesis and Anticancer Activity : Novel derivatives of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide have been synthesized and evaluated for their anticancer properties. These compounds have shown significant cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents (Vinayak et al., 2014).

Biological Assessment

  • Synthesis and Biological Assessment : A variety of analogs bearing an 1,2,4-oxadiazole cycle have been synthesized and assessed for biological properties. This includes studies on their pharmacological activity, showcasing the compound's versatility in scientific research (Karpina et al., 2019).

Pharmacological Evaluation

  • Computational and Pharmacological Potential : Research focusing on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole, has been conducted. This involves toxicity assessment, tumor inhibition, and evaluation of analgesic and anti-inflammatory potential, offering insights into the diverse applications of the compound (Faheem, 2018).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity : Studies have been conducted on the synthesis of various derivatives and their subsequent evaluation for antibacterial activity. This research highlights the compound's potential in developing new antimicrobial agents (Rai et al., 2010).

Pharmacological Inhibition

  • Modification as PI3Ks Inhibitor : Modifications of the compound to act as a PI3Ks inhibitor have been explored. This includes synthesizing derivatives and evaluating their antiproliferative activities against human cancer cell lines, highlighting the compound's role in cancer treatment (Wang et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-18-10-9-15(23)12-17(18)24-19(28)13-27-11-5-8-16(22(27)29)21-25-20(26-31-21)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFTJYCWVKYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.